8-(4-ethylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
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Overview
Description
“8-(4-ethylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[74003,7]trideca-1(9),3(7)-diene-6,10,12-trione” is a complex organic compound characterized by its unique tricyclic structure
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects several biochemical pathways. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, and decreases pulmonary hypertension .
Result of Action
The molecular and cellular effects of the compound’s action are diverse. It has shown promising anticancer activity . Other effects include antioxidant activity, dihydrofolate reductase inhibition, type 2 diabetes treatment, antiangiogenic activity, resistance-modifying activity, anti-mycobacterium tuberculosis activity, antibacterial activity, antihypertensive activity, anti-inflammatory activity, anti-allergic activity, antitumor activity, antiviral activity, and hepatoprotective activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(4-ethylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” typically involves multi-step organic reactions. The process may start with the preparation of the core tricyclic structure, followed by the introduction of the ethylphenyl and propyl groups through substitution reactions. Common reagents used in these steps include organometallic reagents, catalysts, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“8-(4-ethylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, “8-(4-ethylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its tricyclic structure could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s structure could be modified to enhance its pharmacological properties, leading to the development of new drugs.
Industry
In industry, “this compound” may be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “8-(4-ethylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” include other tricyclic compounds with different substituents. Examples include:
- 8-(4-ethylphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
- 10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
Uniqueness
The uniqueness of “this compound” lies in its specific combination of substituents and its tricyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-(4-ethylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-9-23-17-16(18(24)22-20(23)26)14(12-7-5-11(4-2)6-8-12)15-13(21-17)10-27-19(15)25/h5-8,14,21H,3-4,9-10H2,1-2H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIBWZVCTWPUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)CC)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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